molecular formula C15H15FN2O B2370418 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine CAS No. 1571072-90-6

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine

Cat. No.: B2370418
CAS No.: 1571072-90-6
M. Wt: 258.296
InChI Key: BCNADMXXDYKEOJ-UHFFFAOYSA-N
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Description

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine (CAS 1571072-90-6) is a chemical compound with the molecular formula C15H15FN2O and a molecular weight of 258.29 g/mol . This aromatic morpholine derivative is of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds . The morpholine ring is a privileged scaffold in drug discovery, known for its ability to improve key pharmacokinetic properties. Its weak basicity and balanced lipophilic-hydrophilic profile enhance solubility and, crucially, facilitate permeability through the blood-brain barrier (BBB), a critical requirement for drugs targeting neurological conditions . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules. It can act as a key pharmacophore, contributing to molecular interactions with biological targets, or function as a conformational scaffold to direct other functional groups into their optimal positions for binding . Researchers exploring therapies for mood disorders, pain management, neurodegenerative diseases (such as Alzheimer's and Parkinson's), and CNS tumors may find this compound applicable in their work . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(6-fluoropyridin-3-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-15-6-3-13(11-17-15)12-1-4-14(5-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNADMXXDYKEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic aromatic substitution, where the amine group of 4-(6-fluoropyridin-3-yl)aniline attacks the electrophilic carbon of 2-chloroethyl ether. The reaction is catalyzed by organic bases such as triethylamine or pyridine, which deprotonate the amine and facilitate ring closure. Key parameters include:

Parameter Optimal Condition
Temperature 150–160°C
Molar Ratio (Aniline:Base) 1:2–3
2-Chloroethyl Ether 5–10 mL per 1 g aniline
Reaction Time 24 hours

Under these conditions, the reaction achieves yields of 52–62%.

Industrial-Scale Adaptations

For industrial production, continuous flow reactors replace batch processes to enhance heat distribution and reduce byproduct formation. The absence of solvents simplifies downstream processing, as excess 2-chloroethyl ether is distilled and recycled. This method reduces production costs by ~40% compared to traditional Buchwald-Hartwig amination.

Intermediate Synthesis and Functionalization

Preparation of 4-(6-Fluoropyridin-3-yl)aniline

The precursor 4-(6-fluoropyridin-3-yl)aniline is synthesized via Suzuki-Miyaura coupling between 6-fluoropyridin-3-ylboronic acid and 4-bromoaniline. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ yield the biphenyl intermediate at 80°C for 12 hours.

Ring-Closing Step

The intermediate is combined with 2-chloroethyl ether and triethylamine (1:3 molar ratio) and heated to 150°C. After 24 hours, the crude product is purified via liquid-liquid extraction (ethyl acetate/water) and recrystallization from ethanol to afford white crystalline this compound.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the final product:

  • ¹H NMR (300 MHz, CDCl₃):
    δ 7.52–7.54 (d, 1H, pyridine-H),
    δ 7.34–7.38 (dd, 1H, aryl-H),
    δ 6.90–6.93 (d, 1H, aryl-H),
    δ 3.86–3.90 (t, 4H, morpholine-OCH₂),
    δ 3.00–3.05 (t, 4H, morpholine-NCH₂).

  • Mass Spec (ESI): m/z 259.2 [M+H]⁺ (calc. 258.29).

Comparative Analysis of Methodologies

Traditional methods employing Buchwald-Hartwig amination or microwave-assisted reactions face limitations in cost and scalability. The solvent-free approach offers distinct advantages:

Metric Solvent-Free Method Buchwald-Hartwig
Yield 52–62% 2–10%
Catalyst Cost $20/kg $500/kg
Purification Complexity Low (extraction) High (chromatography)

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine has been extensively studied for its potential as a therapeutic agent. Notably, it has shown promise in:

  • Inhibition of LRRK2 Kinase : Research indicates that this compound can inhibit leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. It binds to the active site of LRRK2, thereby modulating its activity and influencing downstream signaling pathways.

Organic Synthesis

The compound serves as a significant building block in organic synthesis, enabling the creation of more complex molecules. Its utility extends to:

  • Pharmacophore Development : It acts as a pharmacophore in drug design, facilitating the development of new therapeutic agents with enhanced efficacy .

Biological Studies

In biological research, the compound's interactions with various enzymes and receptors are being investigated:

  • Enzyme Interaction Studies : The binding affinity and interaction mechanisms with specific molecular targets are being explored to understand its pharmacological profile better .

Case Study 1: LRRK2 Inhibition

A study focused on this compound demonstrated its effectiveness in inhibiting LRRK2 activity. The findings revealed that the compound effectively binds to LRRK2, leading to reduced kinase activity associated with neurodegenerative diseases. This study highlights its potential role in developing treatments for conditions like Parkinson's disease.

Case Study 2: Synthesis and Reactivity

Research into the synthetic routes for this compound has shown that it can undergo various reactions, including oxidation, reduction, and substitution reactions. These reactions allow for modifications that can enhance its biological activity or alter its chemical properties for specific applications.

Data Tables

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxide, potassium permanganateOxides
ReductionSodium borohydride, lithium aluminum hydrideReduced derivatives
SubstitutionHalogenating agents, nucleophilesVarious substituted derivatives

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(6-fluoropyridin-3-yl)morpholineMorpholine ring with pyridine moietyPotential therapeutic applications
4-(6-chloropyridin-3-yl)morpholineChlorine substituentVaries based on substitution
4-(6-bromopyridin-3-yl)morpholineBromine substituentVaries based on substitution

Mechanism of Action

The mechanism of action of 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Other Halogens/Functional Groups

a. 4-(4-(Trifluoromethyl)phenyl)morpholine ()

  • Structure : Morpholine linked to a phenyl ring substituted with a trifluoromethyl (-CF₃) group.
  • Key Differences : The -CF₃ group is bulkier and more lipophilic than the 6-fluoropyridinyl group. This increases hydrophobicity but may reduce solubility in polar solvents.
  • Synthesis : Prepared via nickel-catalyzed amination, contrasting with the Suzuki coupling likely used for the target compound .

b. 4-(3-Fluoro-5-morpholinophenyl)pyrimidin-2-amine ()

  • Structure : Morpholine attached to a fluorophenyl group, further connected to a pyrimidine ring.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters, a method applicable to the target compound’s synthesis .

c. 4-((6-Chloropyridin-3-yl)methyl)morpholine ()

  • Structure : Chloropyridine linked to morpholine via a methyl group.
  • Chlorine’s higher electronegativity may alter electronic properties compared to fluorine .

Linkage Modifications: Phenyl vs. Alkoxy Chains

a. 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine ()

  • Structure: Morpholine connected via an ethyloxy-phenoxy chain to 6-fluoropyridine.
  • Key Differences : The ethyloxy spacer increases molecular weight and may improve solubility in aqueous media but could reduce membrane permeability compared to the target’s direct phenyl linkage .

b. 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine ()

  • Structure : Boronate ester-functionalized phenyl-morpholine.
  • Key Differences : The boronate group enables cross-coupling reactions, making this a precursor rather than a final product. Highlights the target compound’s role as a synthetic intermediate in drug discovery .

Physical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine ~318.3* Not Reported 6-Fluoropyridinyl
4-(4-(Trifluoromethyl)phenyl)morpholine 257.2 Not Reported -CF₃
4-(3-Fluoro-5-morpholinophenyl)pyrimidin-2-amine 330.3 268–287 Pyrimidine, -F
4-((6-Chloropyridin-3-yl)methyl)morpholine 226.7 Not Reported -Cl, Methyl spacer

*Calculated based on structure.

Biological Activity

4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine is a compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a morpholine ring connected to a phenyl group and a pyridine moiety with a fluorine substituent at the 6-position. Its molecular formula is C15_{15}H15_{15}F1_{1}N2_{2}O, with a molecular weight of approximately 182.19 g/mol. The unique arrangement of these functional groups contributes to its biological properties and interactions with various molecular targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of leucine-rich repeat kinase 2 (LRRK2) , a protein implicated in the pathogenesis of Parkinson's disease. Binding to the active site of LRRK2 inhibits its kinase activity, which may influence downstream signaling pathways associated with neurodegenerative processes.

Inhibition Studies

Research indicates that this compound exhibits significant binding affinity towards LRRK2. This interaction suggests potential implications for therapeutic strategies targeting Parkinson's disease and other neurodegenerative disorders. In vitro studies have shown that the compound can effectively inhibit LRRK2 activity, leading to modulation of cellular signaling pathways.

Cytotoxicity and Antiproliferative Effects

In addition to its kinase inhibition properties, studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives similar to this compound have demonstrated antiproliferative activity against HeLa cells, with IC50_{50} values indicating moderate efficacy . The presence of electron-withdrawing groups like fluorine enhances the biological activity of such compounds by increasing their lipophilicity and binding affinity to target sites.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations impact biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundAdditional phenyl ringInhibits LRRK2; potential neuroprotective effects
4-(6-fluoropyridin-2-yl)morpholineFluorine at the 2-positionVaries reactivity; less potent than above
4-(6-chloropyridin-3-yl)morpholineChlorine substituentPotentially less lipophilic; reduced activity
4-(6-bromopyridin-3-yl)morpholineBromine substituentVaries based on substitution; generally lower activity

This table highlights the significance of substituent positioning on biological activity, emphasizing how modifications can enhance or diminish therapeutic potential.

Case Studies

Recent case studies have focused on the pharmacological profiles of similar morpholine derivatives. For instance, one study investigated the anti-inflammatory properties of morpholinopyrimidine derivatives, revealing their ability to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These findings suggest that compounds sharing structural features with this compound may also exhibit beneficial effects in inflammatory conditions .

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Future studies will likely focus on optimizing its structure for enhanced potency and selectivity against LRRK2 and other relevant targets in neurodegenerative diseases. Additionally, exploring its potential applications in oncology could reveal new therapeutic avenues.

Q & A

Q. What are the key synthetic routes for 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine, and how are intermediates characterized?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to connect the fluoropyridine and phenyl-morpholine moieties. For example:

  • Step 1 : Preparation of 6-fluoropyridin-3-ylboronic acid for coupling with 4-bromophenylmorpholine.
  • Step 2 : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in a toluene/water solvent system under inert conditions .
  • Intermediate characterization : NMR (¹H/¹³C) confirms regioselectivity, while LC-MS validates purity. IR spectroscopy identifies functional groups like morpholine’s C-O-C stretch (~1100 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for fluoropyridine and phenyl rings) and morpholine’s CH₂ groups (δ 3.5–3.8 ppm).
  • 19F NMR : Detects fluorine environments (δ -110 to -120 ppm for pyridinyl-F) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 329.13) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits.
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the fluoropyridin-phenyl linkage be addressed?

  • Catalyst optimization : Use of PdCl₂(dppf) with electron-deficient ligands improves coupling efficiency for hindered aryl halides.
  • Directing groups : Temporary protection of the morpholine nitrogen with Boc groups prevents unwanted coordination during coupling .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Molecular docking : Tools like AutoDock Vina simulate binding modes to ATP-binding pockets (e.g., mTOR kinase).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS.
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies (ΔG ~ -8.5 kcal/mol for high-affinity analogs) .

Q. How does fluorination at the pyridinyl position influence metabolic stability?

  • In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC. Fluorine reduces CYP450-mediated oxidation, increasing t₁/₂ from 2.1 h (non-fluorinated analog) to 5.7 h .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Use common cell lines (e.g., HeLa, MCF-7) and normalize to positive controls (e.g., staurosporine for apoptosis).
  • Batch-to-batch variability : Ensure compound purity (>98% by HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .

Q. How can crystallography differentiate polymorphs or tautomeric forms of this compound?

  • Single-crystal XRD : Resolves bond lengths (e.g., C-F = 1.34 Å) and dihedral angles between pyridine and morpholine rings.
  • Powder XRD : Identifies polymorphic forms (e.g., Form I vs. Form II) based on distinct 2θ peaks .

Methodological Challenges and Solutions

Q. Handling hydrolytic degradation during long-term storage

  • Stabilization : Store lyophilized under argon at -20°C. Avoid aqueous buffers (use DMSO stock solutions).
  • Degradation monitoring : UPLC-PDA tracks hydrolytic byproducts (e.g., morpholine ring-opened products) .

Q. Optimizing HPLC conditions for separating closely related impurities

  • Column : C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient.
  • Detection : UV at 254 nm for aromatic systems. Adjust pH to 2.5 to sharpen peaks for basic morpholine derivatives .

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